1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a synthetic organic compound that features a complex molecular structure. This compound contains a thiophene ring, a urea moiety, and a tetrahydrobenzo[b][1,4]oxazepin ring system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with a thiophene derivative, the thiophene ring is functionalized to introduce the thiophen-2-ylmethyl group.
Synthesis of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step involves the cyclization of appropriate precursors to form the tetrahydrobenzo[b][1,4]oxazepin ring system.
Coupling Reaction: The final step involves coupling the thiophene derivative with the tetrahydrobenzo[b][1,4]oxazepin derivative through a urea linkage.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Use of chromatography, recrystallization, and other purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the oxazepin ring can be reduced to form alcohol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and oxazepin derivatives.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Oxazepin Derivatives: Compounds containing the oxazepin ring, such as 1,4-benzoxazepin.
Urea Derivatives: Compounds containing the urea moiety, such as N,N’-dimethylurea.
Uniqueness
1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is unique due to its combination of the thiophene, oxazepin, and urea functionalities. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler analogs.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-18(2)11-24-15-7-6-12(9-14(15)21(3)16(18)22)20-17(23)19-10-13-5-4-8-25-13/h4-9H,10-11H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPQYDFYZWZSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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